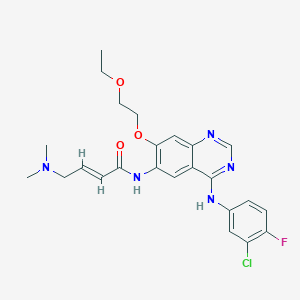

CamA-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

CamA-IN-1の合成は、コア構造の調製から始まり、さまざまな官能基を導入するまで、いくつかのステップを伴います。合成経路には通常、以下が含まれます。

コア構造の形成: コア構造は、特定の出発物質の縮合を含む一連の反応によって合成されます。

官能基の導入: さまざまな官能基は、アルキル化、アシル化、アミノ化などの反応によってコア構造に導入されます。

化学反応の分析

CamA-IN-1は、以下を含むいくつかの種類の化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて酸化された誘導体を生成します。

還元: 還元反応は、this compoundの官能基を修飾するために使用できます。

置換: さまざまな置換反応を実行して、this compoundのコア構造に異なる置換基を導入できます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

CamA-IN-1には、以下を含むいくつかの科学研究における応用があります。

化学: DNAアデニンメチルトランスフェラーゼ酵素の阻害を研究するためのツール化合物として使用されます。

生物学: 細菌の生理学と病原性におけるDNAメチル化の役割を理解するための研究に使用されます。

医学: クロストリディオイデス・ディフィシルが引き起こす感染症の治療における潜在的な治療的使用について調査されています。

作用機序

CamA-IN-1は、DNAアデニンメチルトランスフェラーゼ酵素CamAを特異的に阻害することによってその効果を発揮します。この阻害は、クロストリディオイデス・ディフィシルのDNAのアデニン残基のメチル化を防ぎ、それによって細菌のDNA複製と転写プロセスを阻害します。 関与する分子標的には、this compoundが結合して活性を阻害するCamA酵素の活性部位が含まれます .

類似化合物の比較

This compoundは、クロストリディオイデス・ディフィシルにおけるCamA酵素に対する特異性においてユニークです。類似の化合物には、以下のような他のDNAメチルトランスフェラーゼ阻害剤が含まれます。

5-アザシチジン: DNAメチルトランスフェラーゼを阻害するヌクレオシドアナログですが、CamAに対する特異性はありません。

デシタビン: DNAメチルトランスフェラーゼに対してより幅広い活性を示す別のヌクレオシドアナログ。

シネファンギン: さまざまなメチルトランスフェラーゼを阻害する天然物ですが、CamAには特異的ではありません。

This compoundのユニークさは、CamA酵素に対する高い特異性と効力にあり、クロストリディオイデス・ディフィシル感染症の研究に貴重なツールとなっています .

類似化合物との比較

CamA-IN-1 is unique in its specificity for the CamA enzyme in Clostridioides difficile. Similar compounds include other DNA methyltransferase inhibitors, such as:

5-Azacytidine: A nucleoside analog that inhibits DNA methyltransferases but lacks the specificity for CamA.

Decitabine: Another nucleoside analog with broader activity against DNA methyltransferases.

Sinefungin: A natural product that inhibits various methyltransferases but is not specific to CamA.

The uniqueness of this compound lies in its high specificity and potency against the CamA enzyme, making it a valuable tool for studying Clostridioides difficile infections .

特性

分子式 |

C23H36N6O6 |

|---|---|

分子量 |

492.6 g/mol |

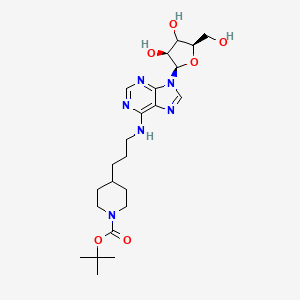

IUPAC名 |

tert-butyl 4-[3-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]propyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C23H36N6O6/c1-23(2,3)35-22(33)28-9-6-14(7-10-28)5-4-8-24-19-16-20(26-12-25-19)29(13-27-16)21-18(32)17(31)15(11-30)34-21/h12-15,17-18,21,30-32H,4-11H2,1-3H3,(H,24,25,26)/t15-,17?,18+,21-/m1/s1 |

InChIキー |

NYCVBKCHESHFLR-IPZUKPMBSA-N |

異性体SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |

正規SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)

![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)

![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)

![disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12402813.png)

![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)